molecular formula C10H10N2O B1610561 3-cyano-N,N-dimethylbenzamide CAS No. 33322-63-3

3-cyano-N,N-dimethylbenzamide

Cat. No. B1610561
CAS RN: 33322-63-3
M. Wt: 174.2 g/mol
InChI Key: CQUOVARNSKZJGM-UHFFFAOYSA-N
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Description

3-Cyano-N,N-dimethylbenzamide (3-CNMB) is a synthetic organic compound belonging to the family of benzamides and is used in a variety of scientific research applications. It is a white crystalline powder with a melting point of 128-130°C. 3-CNMB has a variety of useful properties, such as a low solubility in water, good stability, and a low toxicity. It is used in a number of different laboratory experiments and scientific research applications, and has been the subject of numerous studies.

Scientific Research Applications

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.20
  • Physical State : Solid
  • Storage : Store at room temperature
  • Melting Point : 98.87° C (Predicted)
  • Boiling Point : 334.0° C at 760 mmHg (Predicted)
  • Density : 1.1 g/cm 3 (Predicted)
  • Refractive Index : n 20D 1.56 (Predicted)

properties

IUPAC Name

3-cyano-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUOVARNSKZJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80544533
Record name 3-Cyano-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N,N-dimethylbenzamide

CAS RN

33322-63-3
Record name 3-Cyano-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80544533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 85.22 g of m-cyanobenzoic acid, 400 ml of toluene, 4.48 ml (4.23 g) of N,N-dimethylformamide and 44.4 ml (72.3 g) of thionyl chloride was gently heated on a steam bath for 2 hours with sulfur dioxide and hydrogen chloride being evolved. The reaction solution was cooled in an ice bath and cautiously added portionwise, over one hour, to stirred and cooled solution of 250 ml of 40% aqueous diethylamine and 100 ml of water. At intervals 2-3 ml of concentrated aqueous potassium hydroxide was added. After the addition was complete, the mixture was stirred for several hours, then the layers were separated and the organic layer washed with water. After permitting the organic layer to evaporate to dryness, the residue was recrystallized from 300 ml of ethanol containing charcoal, giving 68.5 g of the desired compound as white crystals, mp 85°-88° C.
Quantity
85.22 g
Type
reactant
Reaction Step One
Quantity
44.4 mL
Type
reactant
Reaction Step One
Quantity
4.48 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
2.5 (± 0.5) mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BC Shook, D Charavarty, JK Barbay, A Wang… - …, 2011 - pubs.rsc.org
A novel series of aminomethyl substituted thieno[2,3-d]pyrimidines have been identified as adenosine A2A receptor antagonists. Analogues show excellent in vitro activities and have …
Number of citations: 15 pubs.rsc.org

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